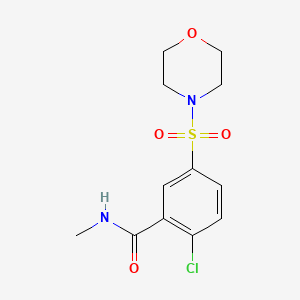
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has attracted significant attention in the scientific community due to its potential applications in stem cell research, cancer therapy, and neurodegenerative diseases.
作用機序
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide exerts its effects by inhibiting GSK-3, which is involved in the Wnt signaling pathway. GSK-3 phosphorylates beta-catenin, leading to its degradation. Inhibition of GSK-3 by 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide results in the stabilization and accumulation of beta-catenin, which activates the Wnt signaling pathway. This, in turn, promotes cell proliferation and differentiation.
Biochemical and physiological effects:
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of pluripotency markers in ESCs and iPSCs. 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide also enhances the survival and proliferation of neural stem cells and promotes the differentiation of mesenchymal stem cells into chondrocytes. In addition, 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One of the advantages of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide is its high potency and selectivity for GSK-3. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been reported to have some limitations, including its instability in aqueous solutions and its potential to induce cellular stress responses.
将来の方向性
There are several future directions for the research and development of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to promote the survival and differentiation of neural stem cells, making it a promising candidate for neural regeneration therapy. Additionally, 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide may have applications in tissue engineering and regenerative medicine, as it has been shown to enhance the differentiation of stem cells into specific cell types. Further research is needed to fully understand the potential applications of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide and to address its limitations.
合成法
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized using various methods, including the reaction of 2-amino-5-chlorobenzamide with N-methylmorpholine and sulfonyl chloride. The reaction proceeds under mild conditions and yields a high purity product.
科学的研究の応用
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in stem cell research. It has been reported to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide, in combination with other small molecules, has been used to generate specific cell types, such as cardiomyocytes, neural progenitor cells, and pancreatic beta cells.
特性
IUPAC Name |
2-chloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-14-12(16)10-8-9(2-3-11(10)13)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUZBIRJPHQFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

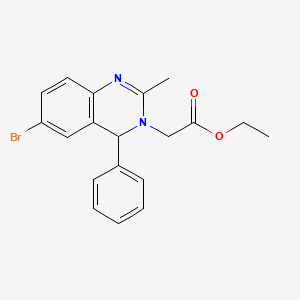
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)

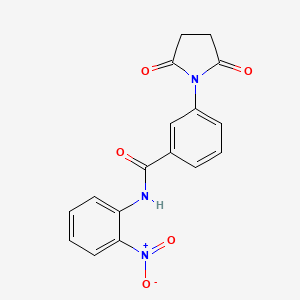
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)

![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)
![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)
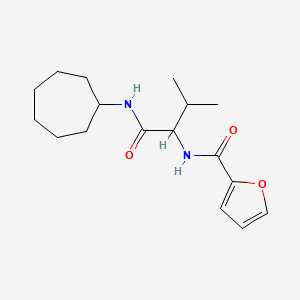
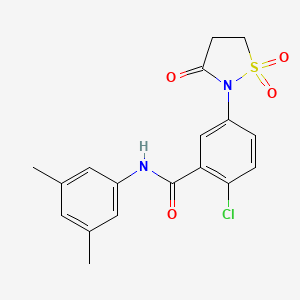
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5160606.png)